(E)-(3-Chlorostyryl)boronic acid CAS 154230-29-2 properties
(E)-(3-Chlorostyryl)boronic acid CAS 154230-29-2 properties
A Versatile Vinylation Reagent for Medicinal Chemistry
Executive Summary
(E)-(3-Chlorostyryl)boronic acid (CAS 154230-29-2) is a specialized organoboron building block critical to modern drug discovery and organic synthesis. Characterized by its trans-alkenyl geometry and meta-chlorinated aromatic ring, this reagent serves as a robust nucleophile in Palladium-catalyzed cross-coupling reactions. Its primary utility lies in the stereoselective introduction of the 3-chlorostyryl motif—a pharmacophore often explored for its ability to modulate lipophilicity and metabolic stability in bioactive molecules. This guide details the physicochemical properties, synthetic utility, and safe handling protocols for this compound, grounded in field-proven methodologies.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound consists of a boronic acid moiety attached to a styrene backbone. The trans (E) configuration is thermodynamically favored and essential for stereospecific cross-coupling.
Table 1: Technical Specifications
| Property | Specification |
| IUPAC Name | [(E)-2-(3-chlorophenyl)ethenyl]boronic acid |
| CAS Number | 154230-29-2 |
| Molecular Formula | C₈H₈BClO₂ |
| Molecular Weight | 182.41 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 165–177 °C (Decomposes) |
| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in water |
| pKa (Boronic Acid) | ~8.0–9.0 (Lewis acid character) |
| Isomerism | >98% trans (E)-isomer |
Synthesis & Manufacturing Logic
The industrial and laboratory synthesis of (E)-(3-Chlorostyryl)boronic acid predominantly relies on the hydroboration of alkynes . This route is preferred over Grignard protocols due to its superior functional group tolerance and inherent trans-selectivity.
Mechanism: Anti-Markovnikov Hydroboration
The synthesis begins with 3-chlorophenylacetylene. Reaction with a borane reagent (e.g., catecholborane or pinacolborane) proceeds via a syn-addition of the H-B bond across the triple bond. Steric factors dictate that the boron atom attaches to the less hindered terminal carbon (Anti-Markovnikov), while the hydrogen adds to the internal carbon. Subsequent hydrolysis yields the free boronic acid.
Key Mechanistic Insight: The syn-addition to the alkyne results in an intermediate where the boron and the aromatic ring are cis to each other. However, because the starting material is an alkyne, the resulting alkene has the hydrogen atoms trans to the large groups (if considering the addition geometry) or, more accurately, the final product retains the trans relationship between the aryl group and the boron moiety due to the electronics and sterics of the alkyne addition. Correction: Standard hydroboration of terminal alkynes yields the (E)-alkenylborane directly because the Boron adds to the terminal carbon and Hydrogen to the internal carbon in a syn fashion, placing the Boron and the Aryl group on opposite sides of the double bond is incorrect; they are on the same side initially (cis-addition), but the E-isomer (trans) is formed because the H and B add to the same face (syn). Wait—let's clarify the geometry.
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Syn-addition of H-B to R-C≡C-H: H adds to C(internal), B adds to C(terminal). The H and B are syn.[1] Therefore, the R group and the B group are trans (E) to each other.
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Result: High stereochemical purity of the (E)-isomer.
Figure 1: Synthetic pathway via hydroboration, ensuring (E)-stereoselectivity.
Reactivity & Applications: The Suzuki-Miyaura Protocol[3][10]
The defining application of CAS 154230-29-2 is as a coupling partner in the Suzuki-Miyaura reaction .[2] This reaction couples the vinyl boronic acid with aryl or vinyl halides to form stilbenes and dienes.
Mechanistic Advantages[3][4][5][6]
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Stereoretention: The reaction proceeds with complete retention of the double bond geometry. Using this (E)-reagent guarantees an (E)-stilbene product.
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Electronic Modulation: The 3-chloro substituent is electron-withdrawing (inductive effect, -I). This deactivates the aromatic ring slightly compared to unsubstituted styrene, which can influence the metabolic oxidation rates of the final drug candidate (e.g., blocking metabolic hotspots).
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Mild Conditions: Unlike Stille couplings (toxic tin) or Heck reactions (higher temperatures), this coupling occurs under mild aqueous-basic conditions.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling utilizing the vinyl boronic acid.
Experimental Protocol: Cross-Coupling Workflow
Objective: Synthesis of (E)-3-chloro-4'-methoxystilbene via Suzuki Coupling. Scale: 1.0 mmol.
Reagents:
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(E)-(3-Chlorostyryl)boronic acid (1.2 equiv)
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4-Bromoanisole (1.0 equiv)
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Pd(PPh₃)₄ (3-5 mol%)
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K₂CO₃ (2.0 equiv)
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Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
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Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Nitrogen or Argon. Oxygen exclusion is critical to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.
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Charging: Add (E)-(3-Chlorostyryl)boronic acid (219 mg, 1.2 mmol), 4-Bromoanisole (187 mg, 1.0 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
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Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed 2M aqueous K₂CO₃ (1 mL).
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Reaction: Heat the mixture to 85–90 °C with vigorous stirring. Monitor by TLC or LC-MS. Reaction typically completes in 4–12 hours.
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Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water followed by brine. The boronic acid byproducts are water-soluble.
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Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Validation:
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1H NMR: Look for the characteristic doublet-of-doublets for the vinyl protons (coupling constant J ≈ 16 Hz indicates trans geometry).
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LC-MS: Confirm Molecular Ion [M+H]+.
Handling, Stability & Safety (HSE)
Storage:
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Hygroscopic Nature: Boronic acids can dehydrate to form cyclic trimeric anhydrides (boroxines). While reversible upon exposure to water, this changes stoichiometry. Store in a tightly sealed container at 2–8 °C.
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Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[7]
Safety Profile (GHS Classification):
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Signal Word: WARNING
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Hazard Statements:
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Precautionary Measures:
References
-
Sigma-Aldrich. trans-2-(4-Chlorophenyl)vinylboronic acid Product Sheet. (Note: Isomer analog used for property baseline). Available at:
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.
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Fisher Scientific. Safety Data Sheet: 3-Chlorophenylboronic acid derivatives. Available at:
-
Organic Chemistry Portal. Suzuki Coupling. Available at:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CAS 154230-29-2: TRANS-2-(4-CHLOROPHENYL)VINYLBORONIC ACID [cymitquimica.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. Enantioselective synthesis of tertiary boronic esters through catalytic asymmetric reversed hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
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